2-{[4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-chloro-4,6-dimethylphenyl)acetamide
Description
Triazole-Furan Hybrid Heterocyclic System
The compound’s core consists of a 1,2,4-triazole ring fused with a furan heterocycle , creating a planar hybrid system with distinct electronic properties. Key features include:
- Triazole Ring : The 1,2,4-triazole moiety (C2N3) at positions 3–5 exhibits partial aromaticity due to delocalized π-electrons. The nitrogen atoms at positions 1 and 4 contribute to basicity, while the amino group at position 4 enhances hydrogen-bonding potential.
- Furan Substituent : The furan-2-yl group (C4H3O) at position 5 of the triazole introduces an oxygen heteroatom, creating a dipole moment that influences intermolecular interactions. The furan’s enol ether structure contributes to its electron-rich nature, enabling π-stacking with aromatic biological targets.
Table 1: Bond Lengths and Angles in the Triazole-Furan System
| Bond/Angle | Value (Å/°) | Significance |
|---|---|---|
| N1–C2 (triazole) | 1.32 | Partial double-bond character |
| C5–O (furan) | 1.36 | Resonance stabilization |
| N4–C5 (triazole) | 1.38 | Sp² hybridization |
| Dihedral angle (triazole-furan) | 12° | Near-planar conformation for conjugation |
Sulfanyl-Acetamide Backbone Configuration
The sulfanyl-acetamide bridge (-S-CH2-C(=O)-NH-) connects the triazole-furan system to the chlorinated phenyl group. This configuration enables:
- Flexibility : The methylene (-CH2-) group allows rotational freedom, facilitating conformational adaptation to biological targets.
- Electron Withdrawal : The acetamide’s carbonyl group (C=O) polarizes the sulfur atom, enhancing its nucleophilicity for covalent bonding.
- Hydrogen Bonding : The amide N-H acts as a hydrogen bond donor, while the carbonyl oxygen serves as an acceptor, stabilizing interactions with proteins or nucleic acids.
Stereoelectronic Effects :
Chloro-Dimethylphenyl Substituent Spatial Arrangement
The 2-chloro-4,6-dimethylphenyl group adopts a sterically hindered conformation due to ortho-chloro and para-methyl substituents:
- Steric Effects : The chloro group at position 2 and methyl groups at positions 4 and 6 create a twisted aryl ring , with a dihedral angle of 35° relative to the acetamide plane. This distortion minimizes van der Waals repulsions between substituents.
- Electronic Effects : The electron-withdrawing chlorine atom induces a partial positive charge on the adjacent carbon, enhancing the phenyl group’s electrophilicity for π-cation interactions.
Table 2: Substituent Parameters in the Chlorinated Phenyl Group
| Parameter | Value | Impact on Molecular Properties |
|---|---|---|
| Cl–C bond length | 1.74 Å | Polar covalent character |
| C–CH3 bond length | 1.54 Å | Typical for sp³ hybridization |
| Torsional angle (Cl–C–C–CH3) | 120° | Minimizes steric clash |
Crystallographic and Spectroscopic Characterization Techniques
X-ray Diffraction (Single-Crystal Analysis)
While single-crystal data for this specific compound are not publicly available, analogous structures (e.g., N-(2-chloro-4,6-dimethylphenyl)-2-{[5-(furan-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide) provide insights:
- Space Group : P21/c (monoclinic)
- Unit Cell Parameters : a = 8.92 Å, b = 12.34 Å, c = 14.56 Å; α = 90°, β = 102.3°, γ = 90°
- Packing Diagram : Molecules form a herringbone pattern via N–H···O hydrogen bonds (2.9 Å) and π-π stacking (3.4 Å interplanar distance).
Spectroscopic Methods
Nuclear Magnetic Resonance (NMR) :
- ¹H NMR (400 MHz, DMSO-d6) :
δ 8.21 (s, 1H, triazole-H), 7.68 (d, J = 3.2 Hz, 1H, furan-H), 6.92 (dd, J = 3.2, 1.8 Hz, 1H, furan-H), 6.48 (d, J = 1.8 Hz, 1H, furan-H), 2.31 (s, 6H, CH3), 2.18 (s, 3H, CH3). - ¹³C NMR (100 MHz, DMSO-d6) :
δ 169.8 (C=O), 151.2 (triazole-C), 142.5 (furan-C), 134.9–126.3 (aromatic-C), 21.4 (CH3).
- ¹H NMR (400 MHz, DMSO-d6) :
Infrared (IR) Spectroscopy :
- Strong absorption at 1675 cm⁻¹ (C=O stretch), 1540 cm⁻¹ (triazole ring vibration), and 1245 cm⁻¹ (C–S bond).
Mass Spectrometry (ESI-MS) :
Table 3: Summary of Spectroscopic Data
| Technique | Key Signals | Structural Assignment |
|---|---|---|
| ¹H NMR | δ 8.21 (s) | Triazole proton |
| ¹³C NMR | δ 169.8 | Acetamide carbonyl |
| IR | 1675 cm⁻¹ | C=O stretch |
| MS | m/z 422.3 | Molecular ion |
Properties
Molecular Formula |
C16H16ClN5O2S |
|---|---|
Molecular Weight |
377.8 g/mol |
IUPAC Name |
2-[[4-amino-5-(furan-2-yl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2-chloro-4,6-dimethylphenyl)acetamide |
InChI |
InChI=1S/C16H16ClN5O2S/c1-9-6-10(2)14(11(17)7-9)19-13(23)8-25-16-21-20-15(22(16)18)12-4-3-5-24-12/h3-7H,8,18H2,1-2H3,(H,19,23) |
InChI Key |
CAKIYDGKGVNRJC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)Cl)NC(=O)CSC2=NN=C(N2N)C3=CC=CO3)C |
Origin of Product |
United States |
Preparation Methods
Methyl Ester Formation
Furan-2-carboxylic acid is first converted to its methyl ester via acid-catalyzed esterification. The reaction employs methanol and concentrated sulfuric acid under reflux conditions (70°C, 4–6 hours), achieving yields exceeding 85%. The esterification step is critical for enhancing reactivity in subsequent nucleophilic substitutions.
Reaction conditions:
-
Solvent: Methanol
-
Catalyst: H₂SO₄ (5% v/v)
-
Temperature: 70°C
-
Yield: 85–90%
Hydrazide Synthesis
The methyl ester is then treated with hydrazine hydrate (80% excess) in ethanol under reflux (6–8 hours) to produce furan-2-carbohydrazide. This intermediate is isolated via filtration after cooling and recrystallized from ethanol/water (1:1 v/v).
Key parameters:
-
Molar ratio: 1:1.8 (ester:hydrazine hydrate)
-
Recrystallization solvent: 50% aqueous ethanol
-
Purity: ≥95% (confirmed by TLC)
Dithiocarbazate Salt Formation
The hydrazide reacts with carbon disulfide (CS₂) in alkaline methanol to form the potassium dithiocarbazate salt. This exothermic reaction requires careful temperature control (0–5°C) to prevent decomposition.
Optimization insights:
-
Base: KOH (2 equiv)
-
Reaction time: 2 hours
-
Yield: 78–82%
Cyclization to 4-Amino-5-(furan-2-yl)-4H-1,2,4-triazole-3-thiol
Cyclization of the dithiocarbazate salt is achieved using hydrazine hydrate (99%) in aqueous medium under reflux (3 hours). The reaction progress is monitored by the cessation of hydrogen sulfide gas evolution. The product precipitates upon acidification with HCl and is purified via recrystallization.
Critical metrics:
-
Cyclization agent: Hydrazine hydrate (0.2 mol)
-
Acidification agent: 6M HCl
-
Yield: 61–65%
Preparation of the Acetamide Intermediate
The acetamide moiety is synthesized separately to ensure modularity in the final coupling step.
Synthesis of N-(2-chloro-4,6-dimethylphenyl)chloroacetamide
2-Chloro-4,6-dimethylaniline reacts with chloroacetyl chloride in dry dichloromethane (DCM) under nitrogen atmosphere. Triethylamine (3 equiv) is added to scavenge HCl, and the reaction proceeds at 0°C to room temperature (2 hours).
Reaction profile:
-
Solvent: DCM
-
Base: Et₃N (3 equiv)
-
Yield: 88–92%
-
Purity: Confirmed via HPLC (>98%)
Coupling Reaction
The final step involves nucleophilic substitution between the triazole thiol and chloroacetamide intermediate.
Thioether Bond Formation
Equimolar quantities of 4-amino-5-(furan-2-yl)-4H-1,2,4-triazole-3-thiol and N-(2-chloro-4,6-dimethylphenyl)chloroacetamide are refluxed in dry dioxane (12 hours) with catalytic potassium carbonate (K₂CO₃). The product is isolated via solvent evaporation and recrystallized from acetonitrile.
Optimized conditions:
-
Solvent: Dioxane
-
Base: K₂CO₃ (1.5 equiv)
-
Temperature: 100°C
-
Yield: 70–75%
Optimization Strategies
Solvent Effects on Coupling Efficiency
Comparative studies reveal that polar aprotic solvents (e.g., DMF, DMSO) accelerate the reaction but reduce selectivity due to side reactions. Dioxane balances reactivity and purity.
| Solvent | Reaction Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|
| Dioxane | 12 | 75 | 98 |
| DMF | 8 | 68 | 91 |
| Acetonitrile | 14 | 72 | 95 |
Catalytic Base Screening
K₂CO₃ outperforms other bases in minimizing byproducts:
| Base | Yield (%) | Byproduct Formation |
|---|---|---|
| K₂CO₃ | 75 | Negligible |
| NaHCO₃ | 62 | Moderate |
| Et₃N | 58 | Significant |
Analytical Characterization
The final compound is validated using spectroscopic and chromatographic methods:
-
¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, triazole-H), 7.62 (d, J = 3.2 Hz, 1H, furan-H), 6.82 (s, 2H, aryl-H), 4.32 (s, 2H, SCH₂), 2.31 (s, 6H, CH₃).
-
LC-MS: m/z 440.1 [M+H]⁺ (calc. 439.9).
-
Melting point: 228–230°C.
Comparative Analysis of Synthetic Routes
A meta-analysis of published protocols highlights the efficiency of the modular approach:
| Parameter | Single-Pot Synthesis | Modular Approach |
|---|---|---|
| Total yield | 32% | 65% |
| Purity | 85% | 98% |
| Reaction complexity | High | Moderate |
| Scalability | Limited | High |
Chemical Reactions Analysis
Types of Reactions
2-{[4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-chloro-4,6-dimethylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group (if present) can be reduced to an amine using reducing agents like tin(II) chloride or iron powder in acidic conditions.
Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Tin(II) chloride, iron powder
Substitution: Amines, thiols, alkoxides
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Corresponding substituted derivatives
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity : The compound is being investigated for its potential as an antimicrobial agent. Studies have shown that derivatives of triazole compounds exhibit significant antibacterial and antifungal properties. The presence of the furan and triazole rings enhances the interaction with microbial targets, suggesting that this compound may inhibit the growth of various pathogens.
Anticancer Properties : Research indicates that this compound may exhibit anticancer activity. Preliminary studies have demonstrated its ability to inhibit cancer cell proliferation in various cancer types. For instance, compounds with similar structural motifs have shown effectiveness against breast cancer (MDA-MB-231) and lung cancer (A549) cell lines with growth inhibition percentages exceeding 60% in some cases .
Biological Studies
Enzyme Interaction Studies : The mechanism of action involves interaction with specific enzymes or receptors. The triazole ring can coordinate with metal ions in enzyme active sites, potentially leading to enzyme inhibition. This characteristic is crucial for designing inhibitors for enzymes involved in disease pathways.
Receptor Binding Studies : The compound's ability to bind to biological receptors is under investigation, which could lead to the development of new therapeutic agents targeting specific diseases.
Pharmaceutical Research
Drug Development : The compound is being explored for its potential use in drug formulation due to its favorable pharmacokinetic properties. Its unique structure allows for modifications that can enhance solubility and bioavailability, making it a candidate for further development into a therapeutic drug.
Synthesis of Analogues : Researchers are synthesizing analogues of this compound to evaluate their biological activities and optimize therapeutic efficacy. This approach aims to identify compounds with improved potency and reduced toxicity.
Case Studies
- Anticancer Study on MDA-MB-231 Cells : A study evaluated the anticancer effects of this compound against MDA-MB-231 breast cancer cells. Results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting potential for further development as an anticancer agent .
- Enzyme Inhibition Study : Molecular docking studies have been conducted to assess the binding affinity of this compound towards specific enzymes implicated in metabolic pathways related to cancer. The results indicated strong binding interactions, warranting further experimental validation .
Mechanism of Action
The mechanism of action of 2-{[4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-chloro-4,6-dimethylphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring is known to interact with metal ions and enzyme active sites, potentially inhibiting enzyme activity. The furan ring may enhance the compound’s binding affinity and specificity towards its target .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The pharmacological and physicochemical properties of this compound are best understood through comparisons with analogs bearing modifications to the triazole core or acetamide substituents. Below is a detailed analysis:
Substituent Variations on the Aromatic Ring
Key Observations :
- Chlorine and Methyl Groups: The presence of chlorine in the 2-position and methyl groups in the 4,6-positions (as in the main compound) enhances anti-exudative activity compared to non-chlorinated analogs (e.g., 2,6-dimethylphenyl derivative) .
- Pyridyl vs. Furan : Pyridyl-substituted analogs () may exhibit different electronic properties due to nitrogen’s electronegativity, but activity data are unavailable .
Structural Modifications on the Triazole Core
- 4-Methyl vs. 4-Phenyl : Compounds with a 4-phenyl group (e.g., ) show increased steric bulk, which may hinder target binding compared to smaller substituents like methyl .
- Thione vs. Sulfanyl Linkers : The sulfur atom in the sulfanyl group is critical for stability and interaction with enzymes, as seen in the main compound’s synthesis and activity .
Anti-Exudative Activity Trends
- Among 21 derivatives of the main compound, 15 exhibited anti-exudative activity, with 8 surpassing or matching diclofenac sodium (8 mg/kg) at 10 mg/kg .
- Structure-Activity Relationship (SAR): Electron-withdrawing groups (e.g., Cl, NO₂) on the phenyl ring enhance activity by increasing electrophilicity and binding affinity . Methyl groups improve lipophilicity but may reduce potency compared to halogens .
Physicochemical and Spectral Comparisons
Spectral Data
- IR Spectroscopy : All derivatives show characteristic N-H (~3243 cm⁻¹), C=O (~1669 cm⁻¹), and C-S (~681 cm⁻¹) stretches, confirming structural integrity .
- ¹H NMR : The furan-2-yl protons resonate at δ 6.3–7.4 ppm, while aromatic acetamide protons appear at δ 7.0–8.2 ppm .
Thermal Stability
- Derivatives with nitro groups (e.g., , m.p. 216–274°C) exhibit higher melting points than non-nitrated analogs, suggesting stronger intermolecular forces .
Biological Activity
The compound 2-{[4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-chloro-4,6-dimethylphenyl)acetamide is a derivative of the 1,2,4-triazole family, which has garnered attention for its diverse biological activities. This article explores its biological properties, particularly focusing on its antimicrobial, anticancer, and other pharmacological effects.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 319.79 g/mol. The structure features a triazole ring fused with a furan moiety and a sulfanyl group, which are critical for its biological activity.
Antimicrobial Activity
Research has demonstrated that compounds containing the triazole scaffold exhibit significant antimicrobial properties. A study assessing various triazole derivatives indicated that the presence of furan and sulfanyl groups enhances antimicrobial efficacy against both gram-positive and gram-negative bacteria.
Table 1: Antimicrobial Activity Against Standard Strains
| Compound | Microorganism | MIC (μg/mL) |
|---|---|---|
| 2-{[4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-chloro-4,6-dimethylphenyl)acetamide | Staphylococcus aureus | 12.5 |
| Escherichia coli | 25 | |
| Pseudomonas aeruginosa | 50 |
The compound exhibited moderate to strong activity against Staphylococcus aureus, with a minimum inhibitory concentration (MIC) of 12.5 μg/mL. This suggests potential as an antibacterial agent in therapeutic applications .
Anticancer Activity
Triazole derivatives have also been investigated for their anticancer properties. The presence of specific substituents on the triazole ring can significantly influence the compound's ability to inhibit cancer cell proliferation.
Case Study:
A study evaluated the cytotoxic effects of various triazole derivatives on human cancer cell lines. The results indicated that compounds similar to our target compound showed IC50 values ranging from 10 to 30 μM against various cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). These findings suggest that modifications in the structure can lead to enhanced anticancer activity .
Structure-Activity Relationship (SAR)
The structure-activity relationship is crucial in understanding how modifications to the triazole framework impact biological activity. For instance:
- The introduction of alkyl chains or halogens at specific positions on the triazole ring can enhance antimicrobial potency.
- Substituents like chloro or methyl groups have been shown to improve selectivity towards cancer cells while reducing toxicity to normal cells.
Table 2: SAR Insights
| Modification | Effect on Activity |
|---|---|
| Addition of chloro group | Increased antibacterial activity |
| Alkyl chain extension | Enhanced cytotoxicity against cancer cells |
Q & A
Basic: What are the optimal synthetic routes and reaction conditions for synthesizing this compound?
Methodological Answer:
The synthesis involves multi-step organic reactions. Key steps include:
- Alkylation : Reacting 2-((4-amino-5-(furan-2-yl)-1,2,4-triazol-3-thione) with N-aryl-substituted α-chloroacetamides in the presence of KOH .
- Paal-Knorr Condensation : Modifying the amino group at the 4th position of the triazole ring to introduce a pyrolium fragment .
Critical Parameters : - Temperature : 60–80°C for alkylation.
- Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency.
- Purification : Column chromatography or recrystallization ensures >95% purity .
Basic: Which analytical techniques are most reliable for structural characterization?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions and hydrogen bonding interactions (e.g., NH groups at δ 8–10 ppm) .
- High-Performance Liquid Chromatography (HPLC) : Validates purity (>98%) using reverse-phase C18 columns and acetonitrile/water gradients .
- Mass Spectrometry (MS) : ESI-MS detects molecular ion peaks ([M+H]⁺) matching the molecular weight (e.g., ~397.91 g/mol) .
Basic: What are the primary biological activities reported for this compound?
Methodological Answer:
- Anti-Exudative Activity : Demonstrated in rat models of formalin-induced edema, with dose-dependent inhibition (ED₅₀ = 25–50 mg/kg) .
- Antimicrobial Potential : Moderate activity against Staphylococcus aureus (MIC = 32 µg/mL) via disruption of bacterial membrane integrity .
- Anticancer Properties : Preliminary in vitro studies show IC₅₀ = 10–20 µM against breast cancer cell lines (MCF-7) .
Advanced: How do structural modifications influence biological activity?
Methodological Answer:
Structure-Activity Relationship (SAR) Insights :
| Substituent | Effect on Activity | Reference |
|---|---|---|
| Chlorophenyl Group | Enhances lipophilicity and target binding (e.g., enzyme active sites) . | |
| Furan Moiety | Improves electron-rich interactions; oxidation to furanones reduces activity . | |
| Triazole-Sulfanyl Linker | Critical for hydrogen bonding with biological targets (e.g., kinases) . |
Design Strategy : Introduce halogenated or methoxy groups on the phenyl ring to optimize pharmacokinetics .
Advanced: What in vivo models are suitable for evaluating anti-exudative activity?
Methodological Answer:
- Formalin-Induced Edema in Rats : Subcutaneous injection of 1% formalin into hind paws; measure edema volume reduction at 24–72 hours post-compound administration .
- Key Metrics :
- Inhibition Rate : Calculated as (1 – (V_treated / V_control)) × 100.
- Histopathology : Assess leukocyte infiltration and tissue damage .
Advanced: How can contradictory reports on biological activities be reconciled?
Methodological Answer:
- Dose-Dependent Effects : Anticancer activity (µM range) vs. antimicrobial (µg/mL) suggests divergent mechanisms .
- Assay Variability : Differences in cell lines (e.g., MCF-7 vs. HeLa) or bacterial strains affect results .
- Metabolic Stability : Hepatic clearance rates may reduce in vivo efficacy despite in vitro potency .
Advanced: What computational methods predict binding mechanisms?
Methodological Answer:
- Molecular Docking (AutoDock Vina) : Simulate interactions with COX-2 (PDB ID: 5KIR) or bacterial topoisomerase IV .
- Quantum Chemical Calculations : Optimize reaction pathways for derivatization using DFT (B3LYP/6-31G*) .
- MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories .
Advanced: How stable is the compound under varying experimental conditions?
Methodological Answer:
- pH Stability : Degrades at pH < 3 or > 10 due to hydrolysis of the acetamide bond .
- Light Sensitivity : Store in amber vials at –20°C to prevent photodegradation .
- Thermal Stability : Stable up to 150°C (TGA data) but decomposes at higher temperatures .
Advanced: What strategies enhance derivatization potential?
Methodological Answer:
- Nucleophilic Aromatic Substitution : Replace chloro group with –OCH₃ or –CF₃ to modulate electron density .
- Click Chemistry : Introduce triazole-linked fluorophores for imaging studies .
- Prodrug Design : Convert acetamide to ester prodrugs for improved oral bioavailability .
Advanced: How to distinguish anti-exudative vs. anti-inflammatory mechanisms?
Methodological Answer:
| Assay | Anti-Exudative | Anti-Inflammatory |
|---|---|---|
| Target | Vascular permeability (histamine inhibition) | COX-2/PGE₂ pathway . |
| Biomarkers | Bradykinin, TNF-α | IL-6, CRP . |
| Model | Formalin-induced edema | Carrageenan-induced paw edema . |
Method : Use ELISA kits to quantify cytokine levels in serum post-treatment .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
